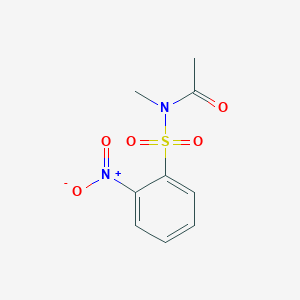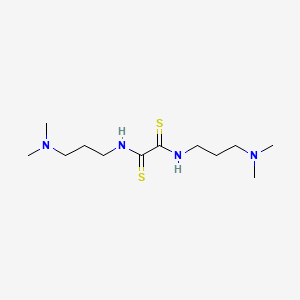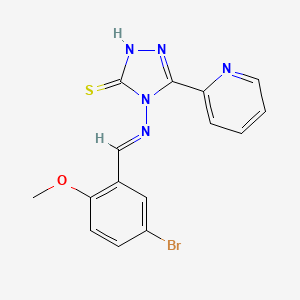
N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride is a chemical compound known for its ability to irreversibly inhibit the enzyme acetylcholinesterase . This compound has significant implications in various fields, including pharmacology and toxicology, due to its potent biological activity.
Preparation Methods
The synthesis of N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride can be achieved by treating N,N-dimethyl-2-hydroxy-2-phenylethylamine with thionyl chloride (SOCl₂) . This reaction involves the conversion of the hydroxyl group to a chloro group, resulting in the formation of the desired compound. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include thionyl chloride for substitution and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride has several scientific research applications:
Mechanism of Action
The compound exerts its effects by irreversibly inhibiting the enzyme acetylcholinesterase . Upon dissolution in water, it forms a reactive aziridinium ion that binds to the anionic site of acetylcholinesterase, alkylating and inhibiting the enzyme . This inhibition leads to the accumulation of acetylcholine in synapses, disrupting normal neurotransmission and causing various physiological effects.
Comparison with Similar Compounds
N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride can be compared to other similar compounds, such as:
N,N-Dimethyl-2-chloro-2-phenyl-1-methylethylamine (M-DMEA): Similar in structure but differs in the degree of adrenergic blocking activity and immonium ring stability.
N,N-Dimethylphenethylamine: Another related compound used in organic synthesis.
The uniqueness of this compound lies in its potent acetylcholinesterase inhibitory activity and its specific chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
32184-20-6 |
|---|---|
Molecular Formula |
C10H15Cl2N |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-12(2)8-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3;1H |
InChI Key |
VRBKMMSEBOVMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12003907.png)



![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003933.png)
![n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine](/img/structure/B12003947.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12003950.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)
![N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)
![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methoxyphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12003968.png)

acetonitrile](/img/structure/B12003980.png)

